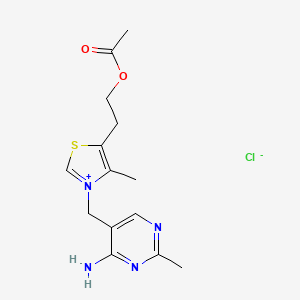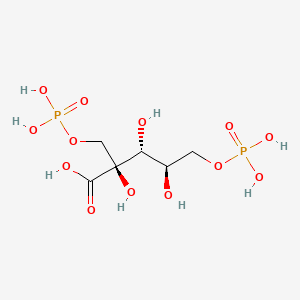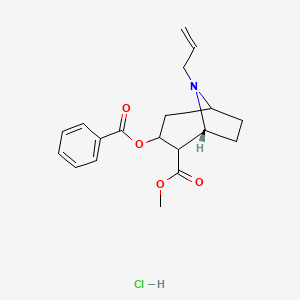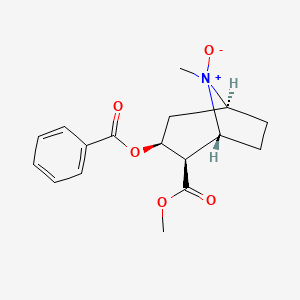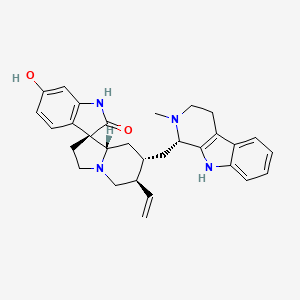
Strychnofoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Strychnofoline is a monoterpenoid indole alkaloid.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Structure
Enantioselective Synthesis : Strychnofoline, a Strychnos alkaloid with a unique spirooxindole structure, demonstrates significant anticancer activity. Its enantioselective synthesis has been achieved from 6-methoxytryptamine, which is crucial for exploring its therapeutic potential and the synthesis of related bioactive spirooxindole alkaloids (Yu et al., 2018).
Total Synthesis and Biological Profile : this compound's total synthesis was first accomplished by Lerchner (2003). This synthesis is significant due to this compound's profile, which includes the inhibition of mitosis in cancer cell lines (Lerchner, 2003).
Selective Annulation Reaction : The synthesis of (+/-)-strychnofoline was documented by Lerchner and Carreira (2002) via a highly selective ring-expansion reaction. This method provides new avenues for preparing biologically active structures (Lerchner & Carreira, 2002).
Synthesis Using Spirocyclopropyloxindoles : The synthesis of (+/-)-strychnofoline was also studied by using a MgI2-mediated ring-expansion reaction, leading to new methodologies for accessing cyclic aldimines (Lerchner & Carreira, 2006).
Chromatographic Analysis
- Optimization in HPLC Separation : A study by Nistor et al. (2011) optimized the HPLC separation of alkaloids from Strychnos usambarensis, including this compound. This optimization used a multifactorial design and provided insights into the optimal collecting period of S. usambarensis (Nistor et al., 2011).
Biological and Pharmacological Research
Anticancer and Antioxidant Activities : Research by Santos et al. (2018) on Stryphnodendron adstringens, which contains compounds similar to this compound, highlighted its antioxidant and anticancer effects. This suggests potential applications in diseases related to oxidative stress and tumor cell proliferation (Santos et al., 2018).
Anti-Plasmodial Activity : A study on Strychnos nux-vomica by Jonville et al. (2013) identified dimeric indolo-monoterpenic alkaloids, including this compound, which showed promising activity against Plasmodium falciparum, a malaria-causing organism (Jonville et al., 2013).
Pharmacological Analysis Techniques
Analytical Techniques : Patel et al. (2017) provided comprehensive information on the utilization of Strychnos nux-vomica, a source of this compound, in various diseases. This includes analytical techniques to study its pharmacological activities (Patel et al., 2017).
Electrochemical Sensors : A study by Qader et al. (2022) on electrochemical sensors for strychnine and its metabolite SNO demonstrated the potential for these sensors to be used in biological samples, indicating a new avenue for the pharmacological analysis of related compounds (Qader et al., 2022).
Eigenschaften
| 63408-17-3 | |
Molekularformel |
C30H34N4O2 |
Molekulargewicht |
482.6 g/mol |
IUPAC-Name |
(3S,6'R,7'R,8'aS)-6'-ethenyl-6-hydroxy-7'-[[(1S)-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]methyl]spiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-2-one |
InChI |
InChI=1S/C30H34N4O2/c1-3-18-17-34-13-11-30(23-9-8-20(35)16-25(23)32-29(30)36)27(34)15-19(18)14-26-28-22(10-12-33(26)2)21-6-4-5-7-24(21)31-28/h3-9,16,18-19,26-27,31,35H,1,10-15,17H2,2H3,(H,32,36)/t18-,19-,26-,27-,30-/m0/s1 |
InChI-Schlüssel |
YAXAQXBFDAJGGS-OOPXJOFBSA-N |
Isomerische SMILES |
CN1CCC2=C([C@@H]1C[C@H]3C[C@H]4[C@]5(CCN4C[C@@H]3C=C)C6=C(C=C(C=C6)O)NC5=O)NC7=CC=CC=C27 |
SMILES |
CN1CCC2=C(C1CC3CC4C5(CCN4CC3C=C)C6=C(C=C(C=C6)O)NC5=O)NC7=CC=CC=C27 |
Kanonische SMILES |
CN1CCC2=C(C1CC3CC4C5(CCN4CC3C=C)C6=C(C=C(C=C6)O)NC5=O)NC7=CC=CC=C27 |
Synonyme |
strychnofoline |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


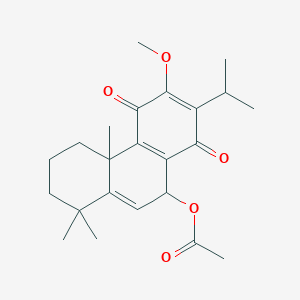
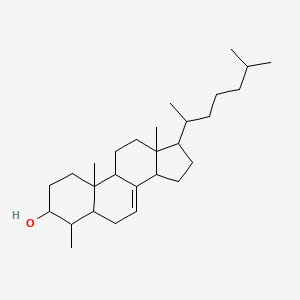


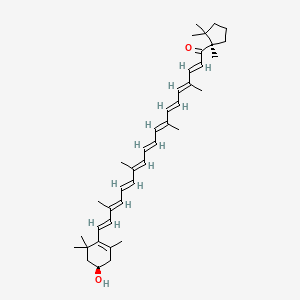
![4-[4-[[1-[(4-Methoxyphenyl)methyl]-5-tetrazolyl]-(3-pyridinyl)methyl]-1-piperazinyl]phenol](/img/structure/B1199114.png)
![N-(3-methoxyphenyl)-1-[4-(1-tetrazolyl)phenyl]sulfonyl-3-piperidinecarboxamide](/img/structure/B1199118.png)

![7-Methyl-14-morpholin-4-yl-11-thia-3,8,13-triazapentacyclo[10.8.0.02,10.03,7.015,20]icosa-1(12),2(10),13,15(20)-tetraene-4,9-dione](/img/structure/B1199121.png)
![2-[[2-(3-Methoxyphenoxy)-1-oxoethyl]amino]benzamide](/img/structure/B1199122.png)
